1-(5-Bromo-2-iodo-phenyl)-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-iodo-phenyl)-ethylamine is an organic compound characterized by the presence of both bromine and iodine atoms attached to a phenyl ring, which is further connected to an ethylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-iodo-phenyl)-ethylamine typically involves the halogenation of a phenyl ring followed by the introduction of an ethylamine group. One common method involves the bromination and iodination of aniline derivatives. For instance, 5-Bromo-2-iodoaniline can be synthesized by reacting 4-bromo-1-iodo-2-nitrobenzene with iron and acetic acid in ethanol at 100°C . The resulting compound can then be further reacted to introduce the ethylamine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Bromo-2-iodo-phenyl)-ethylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The ethylamine group can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl-ethylamine derivatives, while oxidation and reduction reactions can produce different amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-iodo-phenyl)-ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated compounds with biological molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-2-iodo-phenyl)-ethylamine involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The ethylamine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-iodoaniline: Similar structure but lacks the ethylamine group.
(5-Bromo-2-iodophenyl)methanol: Contains a hydroxyl group instead of an ethylamine group.
2-(5-Bromo-2-iodophenyl)acetonitrile: Features a nitrile group instead of an ethylamine group.
Uniqueness: 1-(5-Bromo-2-iodo-phenyl)-ethylamine is unique due to the combination of bromine and iodine atoms on the phenyl ring and the presence of an ethylamine group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C8H9BrIN |
---|---|
Molekulargewicht |
325.97 g/mol |
IUPAC-Name |
1-(5-bromo-2-iodophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrIN/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3 |
InChI-Schlüssel |
NIUKVVPFLLODRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)Br)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.